molecular formula C21H25NO2 B1243567 2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium

2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium

Cat. No. B1243567
M. Wt: 323.4 g/mol
InChI Key: BYQQNSVZQGCUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium is a 1-benzopyran.

Scientific Research Applications

Antitubercular Activity

Compounds derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, similar to 2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium, have shown potential as antitubercular agents. Kantevari et al. (2011) synthesized a series of hexahydro-2H-pyrano[3,2-c]quinoline analogues, demonstrating significant antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Electrochromic Applications

Derivatives of poly(2,7-carbazole), which share structural features with 2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium, have been explored for use in multicolored electrochromic cells. These cells, suitable for adaptive camouflage in military assets, were developed using derivatives that change from green to brown upon oxidation (Beaupré et al., 2009).

Synthesis of Novel Heterocycles

Reddy et al. (2017) established a method for synthesizing pyrano[2,3-c]carbazoles, a class related to the compound . These heterocycles have potential applications in various fields due to their unique chemical properties (Reddy et al., 2017).

Diels-Alder Reactivity

The reactivity of pyrano[3,4-b]indol-3-ones in Diels-Alder reactions, which is relevant to the chemistry of pyrano[2,3-b]carbazoles, has been studied by Moody and Shah (1988). This research contributes to the understanding of the chemical behavior of carbazole derivatives in synthetic applications (Moody & Shah, 1988).

Anticancer Activity

In a study by Reddy et al. (2015), pyrano[2,3-c]carbazoles demonstrated significant anti-proliferative activity against cancer cell lines, indicating their potential as therapeutic agents (Reddy et al., 2015).

Synthesis of Alkaloids for Stroke Treatment

Zang et al. (2018) synthesized pyrano[3,2-a]carbazole alkaloids, showing strong neuroprotective effects and suggesting potential use in treating ischemic stroke (Zang et al., 2018).

properties

Product Name

2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium

InChI

InChI=1S/C21H25NO2/c1-19(2)11-15-14-9-13-7-8-21(5,6)24-17(13)10-16(14)22(23)18(15)20(3,4)12-19/h7-11H,12H2,1-6H3

InChI Key

BYQQNSVZQGCUKN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=[N+](C3=C(C2=C1)C=C4C=CC(OC4=C3)(C)C)[O-])(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium

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